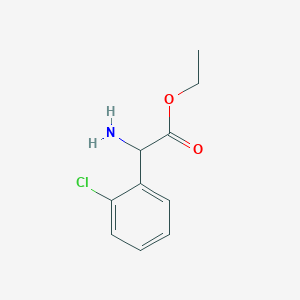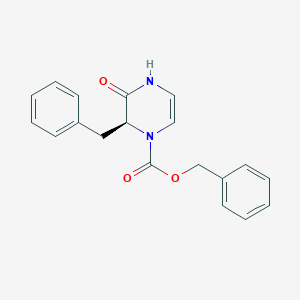
N-(2-Bromoallyl)acetamide
概要
説明
N-(2-Bromoallyl)acetamide: is an organic compound with the molecular formula C5H8BrNO It is a derivative of acetamide, where the hydrogen atom on the nitrogen is replaced by a 2-bromoallyl group
準備方法
Synthetic Routes and Reaction Conditions:
Direct Bromination: One common method to synthesize N-(2-Bromoallyl)acetamide involves the bromination of allylacetamide. The reaction typically uses bromine in the presence of a solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods: Industrially, this compound can be produced by reacting allylamine with bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
化学反応の分析
Types of Reactions:
Substitution Reactions: N-(2-Bromoallyl)acetamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the allyl group can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form saturated amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) in inert solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of N-(2-azidoallyl)acetamide or N-(2-thiocyanatoallyl)acetamide.
Addition: Formation of 2,3-dibromo-N-(2-bromoallyl)acetamide.
Oxidation: Formation of N-(2,3-epoxypropyl)acetamide.
Reduction: Formation of N-(2-propyl)acetamide.
科学的研究の応用
Chemistry:
Building Block: N-(2-Bromoallyl)acetamide is used as a building block in organic synthesis for the preparation of more complex molecules.
Reagent: It serves as a reagent in the synthesis of heterocyclic compounds.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Industry:
Chemical Manufacturing: Utilized in the production of specialty chemicals and fine chemicals.
Material Science: Employed in the synthesis of polymers and advanced materials.
作用機序
Mechanism:
Nucleophilic Substitution: The bromine atom in N-(2-Bromoallyl)acetamide is susceptible to nucleophilic attack, leading to the formation of various substituted products.
Addition Reactions: The double bond in the allyl group reacts with electrophiles, resulting in the addition of atoms or groups across the double bond.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by modifying active sites or interacting with enzyme cofactors.
Protein Modification: It can react with amino acid residues in proteins, leading to changes in protein structure and function.
類似化合物との比較
N-(2-Bromoethyl)acetamide: Similar in structure but with an ethyl group instead of an allyl group.
N-(2-Chloroallyl)acetamide: Similar but with a chlorine atom instead of a bromine atom.
N-(2-Iodoallyl)acetamide: Similar but with an iodine atom instead of a bromine atom.
Uniqueness:
Reactivity: N-(2-Bromoallyl)acetamide is more reactive in nucleophilic substitution reactions compared to its chloro and iodo analogs due to the leaving group ability of bromine.
Applications: It has unique applications in organic synthesis and medicinal chemistry due to its specific reactivity profile.
特性
IUPAC Name |
N-(2-bromoprop-2-enyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c1-4(6)3-7-5(2)8/h1,3H2,2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCERCIQBNDFAKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


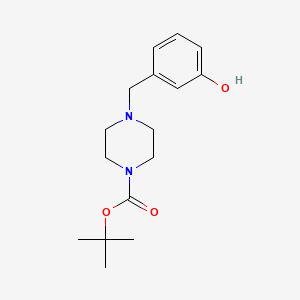
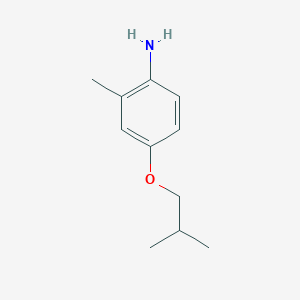
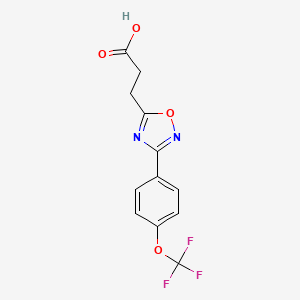
![N N-Bis-[(R)-1-phenylethyl]dibenzo[D F][](/img/structure/B3142219.png)
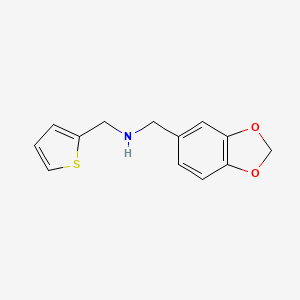

![5,7-Dichloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3142227.png)
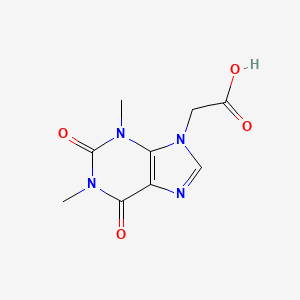

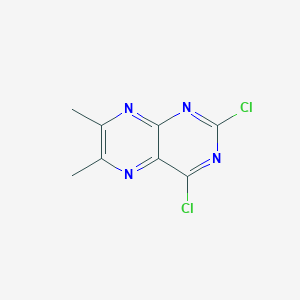
![4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride](/img/structure/B3142259.png)
